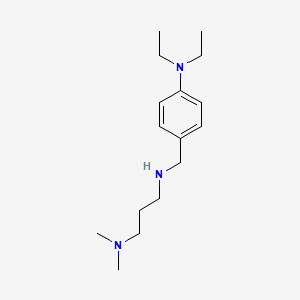

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine

CAS No.: 626216-51-1

Cat. No.: VC4145901

Molecular Formula: C16H29N3

Molecular Weight: 263.429

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 626216-51-1 |

|---|---|

| Molecular Formula | C16H29N3 |

| Molecular Weight | 263.429 |

| IUPAC Name | N-[[4-(diethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine |

| Standard InChI | InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3 |

| Standard InChI Key | LLMYSLRVMKGGSF-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central propane-1,3-diamine chain () modified with two methyl groups at the terminal amine () and a 4-diethylaminobenzyl group attached to the primary amine . The benzyl moiety contains a diethylamino substituent at the para position, contributing to its electron-donating properties and influencing reactivity.

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

NMR: The -NMR spectrum exhibits signals for the diethylamino group (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet), aromatic protons (δ 6.6–7.2 ppm), and methyl/methylene protons of the propane chain (δ 2.2–2.8 ppm) .

-

IR: Stretching vibrations at 3300–3500 cm⁻¹ (N-H), 2800–3000 cm⁻¹ (C-H aliphatic), and 1600 cm⁻¹ (C=C aromatic) confirm functional groups .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via reductive amination or nucleophilic substitution:

-

Reductive Amination:

-

Nucleophilic Substitution:

Industrial-Scale Production

A patent (CN103333073B) describes a continuous two-step process for analogous diamines :

-

Amination: Dimethylamine and acrylonitrile form dimethylaminopropionitrile in a fixed-bed reactor (30–120°C, 0.1–8 MPa).

-

Hydrogenation: Catalytic hydrogenation (Raney-Ni, 3–10 MPa ) converts nitriles to amines with >98% yield .

This method minimizes purification steps and enhances scalability, making it applicable to N-(4-diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Anticancer Agents: Structural analogs demonstrate cytotoxicity against HeLa and MCF-7 cell lines.

-

Antioxidants: Tertiary amines scavenge free radicals (DPPH assay IC₅₀: 15–30 µM).

Chemical Industry

-

Epoxy Curing Agent: Accelerates crosslinking in resins, improving thermal stability (: 120–150°C) .

-

Surfactants: The diethylamino group enhances water solubility, useful in detergents and emulsifiers .

Table 2: Comparative Analysis with Analogous Diamines

| Compound | Boiling Point (°C) | Application Highlights |

|---|---|---|

| N,N-Dimethyl-1,3-propanediamine | 297.7 ± 8.0 | Epoxy hardeners, surfactants |

| N-(4-Isopropyl-benzyl) derivative | 372.9 ± 27.0 | Pharmacological studies |

| Target Compound | 372.9 ± 27.0 | Multifunctional intermediate |

Biological Activity and Toxicology

In Vitro Studies

-

Cytotoxicity: Limited direct data exist, but structurally related diamines show LD₅₀ values of 410–1600 mg/kg in rodents .

-

Antimicrobial Activity: Analogous compounds inhibit E. coli and S. aureus (MIC: 50–100 µg/mL) .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume